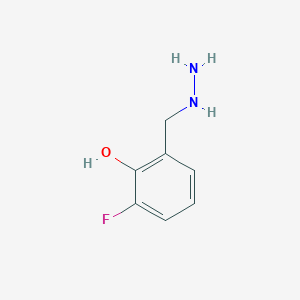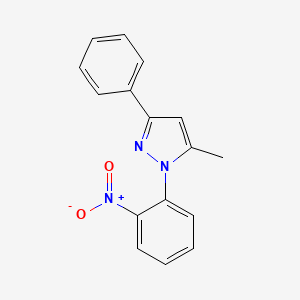![molecular formula C6H7N3O B12870510 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime is a heterocyclic compound characterized by a fused ring structure comprising a pyrrole and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the formation of the imidazole ring through cyclization reactions. The oxime functional group is introduced in the final steps through the reaction of the corresponding ketone or aldehyde with hydroxylamine under acidic or basic conditions.
Example Synthetic Route:
Formation of Pyrrole Ring: Starting from a suitable precursor such as 2,5-dimethoxytetrahydrofuran, the pyrrole ring can be synthesized via Paal-Knorr synthesis.
Cyclization to Imidazole: The pyrrole derivative undergoes cyclization with an appropriate amine and a dehydrating agent to form the imidazole ring.
Oxime Formation: The final step involves the reaction of the ketone or aldehyde intermediate with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the oxime.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution at the oxime group.
Major Products
Oxidation Products: Nitrile oxides.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 5H-Pyrrolo[1,2-a]imidazol-7-ol
- 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Comparison
Compared to similar compounds, 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime is unique due to the presence of the oxime functional group, which imparts distinct reactivity and potential biological activity. The oxime group can participate in specific reactions that are not possible with other similar compounds, making it a valuable scaffold in medicinal chemistry and other applications.
Properties
Molecular Formula |
C6H7N3O |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
(NE)-N-(5,6-dihydropyrrolo[1,2-c]imidazol-7-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c10-8-5-1-2-9-4-7-3-6(5)9/h3-4,10H,1-2H2/b8-5+ |
InChI Key |
LNIWJFRBBAAOBE-VMPITWQZSA-N |
Isomeric SMILES |
C\1CN2C=NC=C2/C1=N/O |
Canonical SMILES |
C1CN2C=NC=C2C1=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Aminobenzo[d]oxazol-4-yl)methanol](/img/structure/B12870438.png)
![dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yloxy)phenyl]phenyl]phosphane](/img/structure/B12870444.png)
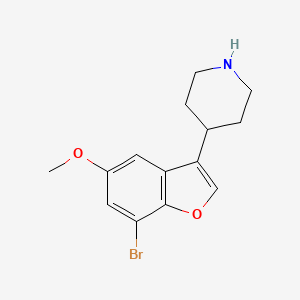
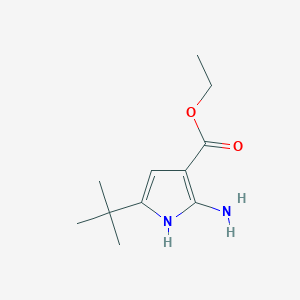
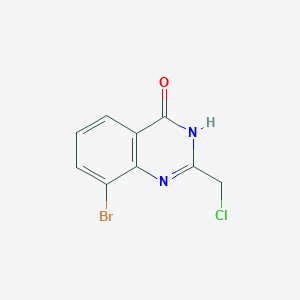
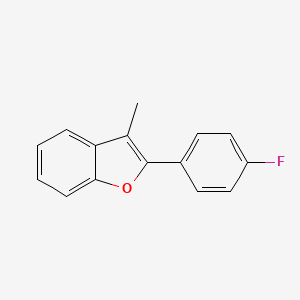
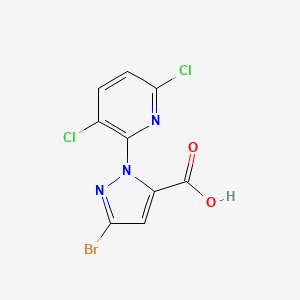
![4-Iodobenzo[d]oxazole-2-thiol](/img/structure/B12870486.png)
![4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole](/img/structure/B12870489.png)
![5-Amino-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B12870500.png)
![2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870507.png)
![3-(2,3-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870513.png)
